molecular formula C22H26N4S B13425854 N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine

N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine

Cat. No.: B13425854
M. Wt: 378.5 g/mol
InChI Key: MEIAWWUHZUZPCJ-UHFFFAOYSA-N
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Description

N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine is a complex organic compound that features a unique structure combining a pyridine ring, a thiazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.

    Attachment of the pyridine ring: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridine ring is coupled with a halogenated thiazole.

    Introduction of the cyclohexyl group: This can be done through a reductive amination reaction, where the cyclohexyl group is introduced to the amine group on the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts for the reductive amination step.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the methylamino group to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced at the thiazole ring to form a dihydrothiazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of new materials with unique electronic properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the pyridine and thiazole rings.

Mechanism of Action

The mechanism of action of N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes that contain binding sites for the pyridine or thiazole rings. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-((4-(Amino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine: Similar structure but lacks the methyl group on the amino group.

    N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylimidazol-2-amine: Similar structure but contains an imidazole ring instead of a thiazole ring.

Uniqueness

N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine is unique due to its combination of a pyridine ring, a thiazole ring, and a cyclohexyl group. This unique structure gives it distinct chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C22H26N4S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[6-[[4-(methylamino)cyclohexyl]methyl]pyridin-2-yl]-5-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C22H26N4S/c1-23-18-12-10-16(11-13-18)14-19-8-5-9-21(25-19)26-22-24-15-20(27-22)17-6-3-2-4-7-17/h2-9,15-16,18,23H,10-14H2,1H3,(H,24,25,26)

InChI Key

MEIAWWUHZUZPCJ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)CC2=NC(=CC=C2)NC3=NC=C(S3)C4=CC=CC=C4

Origin of Product

United States

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